molecular formula C10H12O B6282524 2-(2-methylphenyl)prop-2-en-1-ol CAS No. 1179318-35-4

2-(2-methylphenyl)prop-2-en-1-ol

Cat. No.: B6282524
CAS No.: 1179318-35-4
M. Wt: 148.2
InChI Key:
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Description

It is a colorless, oily liquid with a floral scent and is commonly used in perfumes, soaps, and other personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-methylphenyl)prop-2-en-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of 2-methylphenylmagnesium bromide with propargyl alcohol under controlled conditions . Another method includes the catalytic hydrogenation of 2-(2-methylphenyl)prop-2-yn-1-ol using palladium on carbon as a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-(2-methylphenyl)prop-2-en-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-(2-methylphenyl)propan-1-ol using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens such as chlorine, bromine, and iodine.

Major Products Formed

    Oxidation: 2-(2-methylphenyl)prop-2-en-1-one.

    Reduction: 2-(2-methylphenyl)propan-1-ol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-(2-methylphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is being conducted on its potential use in pharmaceuticals due to its bioactive properties.

    Industry: It is used in the production of fragrances, flavors, and other personal care products.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)prop-2-en-1-ol involves its interaction with cellular membranes and enzymes. It is believed to disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death . Additionally, it may inhibit certain enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1-phenyl-1-propene: Similar in structure but lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.

    2-methyl-prop-2-en-1-ol: Similar in structure but with different substituents, leading to variations in reactivity and applications.

Uniqueness

2-(2-methylphenyl)prop-2-en-1-ol is unique due to its combination of an aromatic ring and an allylic alcohol group, which imparts distinct chemical and physical properties. This makes it versatile in various chemical reactions and applications, particularly in the fragrance and pharmaceutical industries.

Properties

CAS No.

1179318-35-4

Molecular Formula

C10H12O

Molecular Weight

148.2

Purity

92

Origin of Product

United States

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